(-)-Terpinen-4-ol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of tea tree oil, derived from the leaves of Melaleuca alternifolia, and is also found in other plants such as Juniperus communis. The compound features a unique structure characterized by a cyclohexene ring with a hydroxyl group at the 4-position, contributing to its distinctive aroma and potential therapeutic properties .
Terpinen-4-ol has been shown to be effective against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study published in the journal "Microbiology" found that terpinen-4-ol inhibited the growth of these bacteria in a dose-dependent manner [].
Terpinen-4-ol has also demonstrated antifungal activity against Candida albicans, a fungus commonly associated with candidiasis. A study published in the journal "Mycoses" found that terpinen-4-ol inhibited the growth of C. albicans and disrupted its cell membrane [].
Terpinen-4-ol may possess anti-inflammatory properties. A study published in the journal "Inflammation Research" found that terpinen-4-ol suppressed the production of inflammatory mediators in human monocytes []. However, further research is needed to confirm these findings and elucidate the mechanisms of action.
Terpinen-4-ol is being investigated for other potential applications besides its antimicrobial and anti-inflammatory properties. These include:
Demodex blepharitis is an eye condition caused by Demodex mites. A clinical trial is currently underway to investigate the efficacy of terpinen-4-ol in treating this condition [].
Some studies suggest that terpinen-4-ol may have anti-cancer properties. However, more research is needed to understand its potential role in cancer treatment [].
In synthetic chemistry, it has been shown that solid catalysts such as alumina and palladium on carbon can facilitate the isomer-free synthesis of (-)-terpinen-4-ol from terpinolene through selective hydrogenation processes .
(-)-Terpinen-4-ol exhibits several biological activities, including:
Despite these promising activities, further clinical research is necessary to establish its efficacy and safety for therapeutic applications .
Several methods exist for synthesizing (-)-terpinen-4-ol:
(-)-Terpinen-4-ol finds applications in various fields:
Research on (-)-terpinen-4-ol has explored its interactions with biological systems:
Several compounds share structural similarities with (-)-terpinen-4-ol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Terpineol | C₁₀H₁₈O | A stereoisomer with similar antimicrobial properties. |
Linalool | C₈H₁₈O | Known for its floral scent; widely used in perfumery. |
α-Terpineol | C₁₀H₁₈O | Exhibits similar biological activities but differs in stereochemistry. |
Geraniol | C₁₀H₁₈O | Has a rose-like scent; used in fragrances and flavoring. |
(-)-Terpinen-4-ol is unique due to its specific configuration and biological effects, particularly its pronounced antimicrobial activity compared to its counterparts. Its presence in tea tree oil further distinguishes it as a natural product with significant therapeutic potential .
(-)-Terpinen-4-ol possesses the molecular formula C₁₀H₁₈O and exhibits a molecular weight of 154.25 grams per mole [1] [2] [3]. The compound belongs to the monoterpenoid class of organic molecules, specifically classified within the menthane monoterpenoids family [7]. The molecular ion mass has been confirmed through mass spectrometry analysis at 154.2493 atomic mass units [2] [11]. This molecular composition represents a saturated monoterpene alcohol with one degree of unsaturation attributed to the cyclohexene ring structure [4] [5].
Table 1: Basic Molecular Properties of (-)-Terpinen-4-ol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₈O | [1] [2] [3] |
Molecular Weight | 154.25 g/mol | [4] [5] [6] |
Monoisotopic Mass | 154.135765 g/mol | [3] [7] |
CAS Registry Number | 20126-76-5 | [14] [16] [26] |
IUPAC Standard InChIKey | WRYLYDPHFGVWKC-JTQLQIEISA-N | [16] [37] |
The structural framework of (-)-terpinen-4-ol is based on the para-menthane backbone, consisting of a cyclohexene ring with specific substitution patterns [7] [25]. The molecule features a hydroxyl group positioned at carbon-4 of the cyclohexene ring, along with a methyl group at carbon-4 and an isopropyl group at carbon-1 [6] [9]. The complete IUPAC nomenclature identifies the compound as (1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol [6] [16] [37].
The cyclohexene ring exhibits a chair conformation with the double bond located between carbons 3 and 4 [2] [7]. The tertiary alcohol functionality at carbon-1 provides the primary site for chemical reactivity, while the alkene functionality contributes to the compound's reactivity profile [25]. The isopropyl substituent adopts an equatorial position to minimize steric interactions within the cyclohexene framework [40].
Table 2: Structural Features of (-)-Terpinen-4-ol
Structural Element | Position | Configuration |
---|---|---|
Hydroxyl Group | Carbon-1 | Tertiary alcohol |
Methyl Group | Carbon-4 | Axial position |
Isopropyl Group | Carbon-1 | Equatorial position |
Double Bond | C3-C4 | Trisubstituted alkene |
Ring System | Cyclohexene | Chair conformation |
(-)-Terpinen-4-ol exhibits a single chiral center at carbon-1, resulting in two possible enantiomeric forms [40] [41] [42]. The (-)-enantiomer corresponds to the (1R)-configuration according to Cahn-Ingold-Prelog nomenclature [14] [16] [26]. In naturally occurring tea tree oil, the (+)-enantiomer predominates with typical ratios of approximately 68.5% (+)-enantiomer to 31.5% (-)-enantiomer [40].
The optical rotation of the pure (-)-enantiomer ranges from -19° to -31° when measured neat at 20°C using sodium D-line illumination [14] [16]. Commercial preparations of (-)-terpinen-4-ol often contain varying amounts of the (+)-enantiomer, with typical specifications allowing up to 30% of the opposite enantiomer [26]. The enantiomeric purity can be determined through chiral gas chromatography using specialized stationary phases such as cyclodextrin-based columns [40] [41].
Table 3: Stereochemical Properties of (-)-Terpinen-4-ol
Property | Value | Reference |
---|---|---|
Chiral Centers | 1 | [40] [41] |
Absolute Configuration | (1R) | [14] [16] |
Specific Rotation | -19° to -31° (neat, 20°C) | [14] [16] |
Enantiomeric Ratio | Variable (typically 70:30 R:S) | [26] [40] |
(-)-Terpinen-4-ol demonstrates limited water solubility, with reported values ranging from 386.6 to 848 milligrams per liter at 20°C [13] [16]. The compound exhibits very slight solubility in water due to its predominantly hydrophobic terpene structure, with the hydroxyl group providing the only hydrophilic functionality [7] [16]. Enhanced solubility is observed in polar organic solvents, particularly alcohols, where the compound shows good miscibility [16].
The compound displays excellent solubility in non-polar and moderately polar organic solvents including chloroform, ethyl acetate, and various essential oil matrices [5] [17]. The lipophilic nature of (-)-terpinen-4-ol, characterized by a calculated log P value of approximately 3.26, contributes to its preferential partitioning into organic phases [19].
The boiling point of (-)-terpinen-4-ol has been reported across a range of values depending on measurement conditions and purity. At standard atmospheric pressure, the boiling point ranges from 209°C to 215°C [13] [14] [26]. Under reduced pressure conditions, the compound boils at 89°C at 8 millibar pressure [11] [18].
Specific reported boiling points include 210-215°C at atmospheric pressure [13], 212°C [14] [16], and 88-90°C under reduced pressure [5]. The relatively high boiling point reflects the presence of hydrogen bonding interactions between hydroxyl groups in the liquid phase [15]. Melting point data for (-)-terpinen-4-ol is limited, with some sources reporting a range of 137-188°C, though this may reflect decomposition rather than true melting [5].
The density of (-)-terpinen-4-ol at 20°C ranges from 0.920 to 0.945 grams per milliliter, with most high-purity samples falling within 0.930 to 0.936 grams per milliliter [13] [14] [16]. The specific gravity measured at 20°C relative to water at 4°C typically ranges from 0.926 to 0.934 [5] [8] [9].
The refractive index at 20°C using sodium D-line illumination ranges from 1.4720 to 1.4860 [13] [14] [16]. High-purity samples generally exhibit refractive indices between 1.4760 and 1.4820 [14] [16] [26]. These optical properties serve as important quality control parameters for commercial preparations and can indicate the presence of impurities or degradation products [15].
Table 4: Physical Constants of (-)-Terpinen-4-ol
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 210-215°C | 1 atm | [13] |
Boiling Point | 212°C | 1 atm | [14] [16] |
Boiling Point | 88-90°C | 8 mbar | [5] |
Density | 0.930-0.936 g/mL | 20°C | [14] [16] |
Refractive Index | 1.4760-1.4820 | 20°C, 589 nm | [14] [16] |
Water Solubility | 386.6-848 mg/L | 20°C | [13] [16] |
(-)-Terpinen-4-ol possesses a distinctive and complex aromatic profile characterized by multiple olfactory descriptors [17] [18] [19] [20]. The primary odor characteristics include peppery, earthy, and woody notes with additional herbal, camphoraceous, and medicinal nuances [17] [19] [21]. The compound exhibits a warm, spicy aroma reminiscent of nutmeg and marjoram essential oils [21].
Detailed sensory analysis reveals a multi-faceted odor profile with primary descriptors including warm-peppery, mildly earthy, and misty-woody characteristics [13] [20]. Additional olfactory notes encompass herbaceous, camphoraceous, and medicinal qualities that contribute to its distinctive aromatic signature [17]. The odor intensity and character can vary depending on concentration and the presence of other terpene compounds [18] [21].
Professional flavor and fragrance evaluations describe the aroma as having spicy, nutmeg-reminiscent characteristics with earthy undertones [21]. The compound contributes significantly to the characteristic odor profile of tea tree oil and serves as an important component in the reconstitution of various essential oil formulations [9] [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (-)-terpinen-4-ol through both proton and carbon-13 analysis [22] [23] [24]. Proton NMR analysis in deuterated chloroform reveals characteristic chemical shifts corresponding to the various functional groups within the molecule [23] [24].
The proton NMR spectrum exhibits distinctive signals for the vinyl proton of the cyclohexene ring, typically appearing as a multiplet around 5.3 parts per million [22] [23]. The isopropyl methyl groups generate a characteristic doublet pattern, while the ring methylene protons produce complex multiplet patterns in the aliphatic region [24]. The hydroxyl proton appears as a broad singlet that can exchange with deuterium oxide [23].
Carbon-13 NMR analysis provides detailed information about the carbon framework, with the quaternary carbon bearing the hydroxyl group appearing in the downfield region around 70-80 parts per million [24] [25]. The alkene carbons exhibit characteristic chemical shifts in the 120-140 parts per million region, while the aliphatic carbons appear in the expected upfield regions [24].
Advanced two-dimensional NMR techniques, including heteronuclear multiple bond connectivity (HMBC) experiments, have been employed to establish complete structural assignments and confirm connectivity patterns within the molecule [24]. These analyses utilize coupling constants of approximately 8 Hz for heteronuclear correlations [24].
Mass spectrometry analysis of (-)-terpinen-4-ol reveals characteristic fragmentation patterns that facilitate structural identification and differentiation from isomeric compounds [27] [28] [29] [30]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the intact molecule [28] [31] [32].
The base peak in electron ionization mass spectra typically occurs at mass-to-charge ratio 71, representing a major fragmentation pathway [28] [32] [33]. Additional significant fragment ions appear at mass-to-charge ratios 111, 93, 86, 69, 43, and 41, each corresponding to specific structural cleavages [28] [32]. The fragment at mass-to-charge ratio 93 results from loss of the isopropyl group (C₃H₇, 43 mass units) from the molecular ion [33].
Gas chromatography-mass spectrometry studies have identified the fragmentation energy profile of terpinen-4-ol with high correlation coefficients when compared to quantum chemical calculations [27] [30]. The characteristic fragmentation pattern includes loss of water (18 mass units) to generate ions at mass-to-charge ratio 136, and subsequent eliminations leading to the observed fragment ion series [29] [33].
Table 5: Major Mass Spectral Fragments of (-)-Terpinen-4-ol
Mass-to-Charge Ratio | Relative Intensity | Proposed Structure | Reference |
---|---|---|---|
154 | Variable | Molecular ion [M]⁺ | [28] [31] [32] |
136 | Moderate | [M-H₂O]⁺ | [29] [33] |
111 | 52-61% | Fragment ion | [28] [32] |
93 | 43-60% | [M-C₃H₇]⁺ | [28] [32] [33] |
71 | 100% | Base peak | [28] [32] [33] |
43 | 45% | C₃H₇⁺ | [28] [32] |
Infrared spectroscopy of (-)-terpinen-4-ol exhibits characteristic absorption bands that correspond to the functional groups present within the molecular structure [35] [36] [38] [39]. The broad hydroxyl stretching vibration appears in the region around 3400 wavenumbers, indicating the presence of the tertiary alcohol functionality [38] [39].
The carbon-hydrogen stretching vibrations manifest as multiple peaks in the 2800-3000 wavenumber region, reflecting the various aliphatic and alkenyl protons within the cyclohexene framework [38] [39]. The carbon-carbon double bond stretching appears in the 1600-1700 wavenumber region, characteristic of trisubstituted alkenes [38].
Fourier transform infrared spectroscopy has been successfully employed for the quantitative analysis of (-)-terpinen-4-ol in essential oil matrices using partial least squares regression methods [38]. The technique demonstrates high accuracy for determining concentration levels and detecting adulteration in commercial preparations [38].
Table 6: Key Infrared Absorption Bands for (-)-Terpinen-4-ol
Wavenumber Region (cm⁻¹) | Assignment | Intensity | Reference |
---|---|---|---|
~3400 | O-H stretch (broad) | Strong | [38] [39] |
2800-3000 | C-H stretch | Strong | [38] [39] |
1600-1700 | C=C stretch | Moderate | [38] |
~1100 | C-O stretch | Moderate | [38] [39] |
<1500 | Fingerprint region | Variable | [38] [39] |
Irritant